Stereochemical Identity Confirmation: Cis- vs. Trans-Isomer Melting Point Differentiation for 4-Methylcyclohexanecarboxylic Acid
The stereochemical identity of 4-methylcyclohexanecarboxylic acid isomers was definitively established through chemical correlation and melting point determination. The pure cis-isomer exhibits a melting point of 30.5–31.5°C, whereas the trans-isomer is the high-melting isomer [1]. This differentiation is critical for procurement decisions involving stereochemically pure intermediates, as 3-methylcyclohexanecarboxylic acid and cyclohexanecarboxylic acid lack this specific cis/trans isomeric pair and therefore cannot substitute in stereospecific synthetic routes.
| Evidence Dimension | Melting point differentiation of stereoisomers |
|---|---|
| Target Compound Data | cis-isomer: 30.5–31.5°C; trans-isomer: higher melting point |
| Comparator Or Baseline | 3-Methylcyclohexanecarboxylic acid (different regioisomer; cis/trans isomeric pair present but distinct from 4-methyl analog) |
| Quantified Difference | cis-4-methylcyclohexanecarboxylic acid melts at 30.5–31.5°C, enabling unambiguous isomer identification via simple melting point determination; 3-methyl analog exhibits different melting behavior |
| Conditions | Synthetic preparation and chemical proof of configuration via conversion to cis- and trans-1,4-dimethylcyclohexane |
Why This Matters
For procurement of stereochemically pure intermediates or analytical reference standards, melting point provides a rapid, low-cost method to verify cis-isomer identity and purity, a capability unavailable with other cyclohexanecarboxylic acid derivatives.
- [1] van Bekkum H, Kleis AAB, Massier AA, Medema D, Verkade PE, Wepster BM. Studies on cyclohexane derivatives: II. Preparation and chemical proof of the configuration of the two 4-methylcyclohexanecarboxylic acids. Recl Trav Chim Pays-Bas. 1961;80(6):603-614. View Source
